molecular formula C15H25N5O B5971033 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one

Cat. No.: B5971033
M. Wt: 291.39 g/mol
InChI Key: JFKJDOLDSDUYOJ-UHFFFAOYSA-N
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Description

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylamino group and a methylpyrimidine moiety, making it a versatile molecule for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one typically involves multi-step procedures. One common method includes the reaction of 4-(ethylamino)-6-methylpyrimidine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-methylpropan-1-one to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-YL]piperazin-1-YL}-2-methylpropan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of ethylamino and methylpyrimidine groups makes it particularly versatile for various research applications .

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-5-16-13-10-12(4)17-15(18-13)20-8-6-19(7-9-20)14(21)11(2)3/h10-11H,5-9H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJDOLDSDUYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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